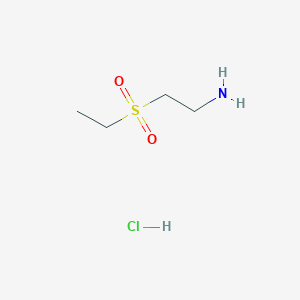![molecular formula C13H17NO2 B3021043 (2E)-3-[4-(diethylamino)phenyl]acrylic acid CAS No. 78776-25-7](/img/structure/B3021043.png)
(2E)-3-[4-(diethylamino)phenyl]acrylic acid
Overview
Description
(2E)-3-[4-(diethylamino)phenyl]acrylic acid is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Optoelectronic Properties
[(2E)-3-[4-(Diethylamino)phenyl]acrylic acid and its analogs are significant in the field of optoelectronics. A study on a similar molecule, 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, revealed its potential as a nonlinear optical material. This is due to its structural, optoelectronic, and thermodynamic properties, which include attributes like dipole moment, polarizability, and hyperpolarizability (Fonkem et al., 2019).
Polymer Modification
A similar compound has been used in the modification of polyvinyl alcohol/acrylic acid (PVA/AAc) hydrogels, resulting in amine-treated polymers with enhanced biological activities. These polymers showed promise for medical applications due to their antibacterial and antifungal properties (Aly & El-Mohdy, 2015).
Thermoresponsive Polymers
A study focusing on a monomer bearing similar groups demonstrated the development of thermoresponsive homopolymers. These polymers' solubility could be adjusted by pH and CO2, showcasing their potential in environmentally responsive applications (Jiang et al., 2014).
Synthesis of Polymeric Compounds
Research has been conducted on the synthesis of methacrylamido phenylboronic acids, which are essential for creating functional polymers. These compounds have been successfully incorporated into polymers, enhancing their utility in various industrial applications (D'Hooge et al., 2008).
Micelle Formation
Studies on block copolymers containing this compound or similar components have shown their ability to form micelles responsive to both pH and temperature. This suggests potential uses in targeted drug delivery systems (André et al., 2005).
Corrosion Inhibitors
Certain acrylamide derivatives have demonstrated effectiveness as corrosion inhibitors, particularly for copper in nitric acid solutions. This application is vital in industrial settings where corrosion resistance is crucial (Abu-Rayyan et al., 2022).
Luminescence Enhancement
Incorporation of this compound derivatives into polymers like poly(acrylic acid) has resulted in enhanced luminescence properties, particularly when doped with terbium. This has implications for developing advanced luminescent materials (Flores et al., 2006).
Polymer Nanocomposites
The interaction of acrylic acid with novel molecular spaces like layered aminopropylsilica has led to the creation of unique organic-inorganic nanocomposite materials, expanding the possibilities in the field of polymer nanocomposites (Yu et al., 2007).
Nonlinear Optical Applications
Derivatives of this compound have been studied for their nonlinear optical limiting properties, particularly in protecting human eyes and optical sensors in optoelectronic devices (Anandan et al., 2018).
Future Directions
Properties
IUPAC Name |
3-[4-(diethylamino)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-3-14(4-2)12-8-5-11(6-9-12)7-10-13(15)16/h5-10H,3-4H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOERLUCWEUSMIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001260287 | |
| Record name | 3-[4-(Diethylamino)phenyl]-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001260287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78776-25-7 | |
| Record name | 3-[4-(Diethylamino)phenyl]-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78776-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[4-(Diethylamino)phenyl]-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001260287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2E)-4-[(4-nitrophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3020965.png)




![Ethyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate](/img/structure/B3020978.png)



![Ethyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate](/img/structure/B3020983.png)
